molecular formula C27H27N5O4S B2463222 N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391897-64-6

N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2463222
CAS No.: 391897-64-6
M. Wt: 517.6
InChI Key: BQZGZXXSMANDMK-UHFFFAOYSA-N
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Description

N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a triazole-based benzamide derivative characterized by a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4, a benzamide moiety at position 3, and a thioether-linked 2-((4-ethoxyphenyl)amino)-2-oxoethyl chain at position 3. This compound integrates multiple pharmacophoric elements:

  • 1,2,4-Triazole ring: Known for diverse bioactivity, including antimicrobial and anti-inflammatory properties .
  • Benzamide group: Enhances metabolic stability and binding affinity in enzyme inhibition .
  • Cyclocondensation of thiosemicarbazides with active methylene compounds (e.g., , compounds 6 and 8a–d).
  • S-Alkylation of triazole-thiol intermediates with α-halogenated acetamides (e.g., , compounds 10–15).

Properties

IUPAC Name

N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4S/c1-3-36-21-15-13-20(14-16-21)29-25(33)18-37-27-31-30-24(17-28-26(34)19-9-5-4-6-10-19)32(27)22-11-7-8-12-23(22)35-2/h4-16H,3,17-18H2,1-2H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZGZXXSMANDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide (CAS Number: 393571-63-6) is a synthetic compound characterized by its complex structure, which includes a triazole ring and various aromatic substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is C25H22N4O3S2C_{25}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of 490.6 g/mol. The structural features that contribute to its biological activity include:

  • Triazole ring : Known for its role in various pharmacological activities.
  • Aromatic amine : Often associated with biological interactions.
  • Thioether linkage : May enhance lipophilicity and bioavailability.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hep G2 (liver cancer). The IC50 values ranged from 62.5 µM to 206.1 µM depending on the cell line tested .
    • The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased expression levels of pro-apoptotic markers such as caspases 8 and 9, along with NFκB .
  • Antimicrobial Effects :
    • The compound has shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Specific derivatives have been synthesized that display enhanced activity compared to baseline compounds .
    • The structure-function relationship indicates that modifications at specific positions on the triazole ring can significantly influence antimicrobial potency.
  • Immunomodulatory Properties :
    • Preliminary investigations suggest that the compound may modulate immune responses by affecting MAP kinase signaling pathways, which play critical roles in cell differentiation and activation. This could lead to potential applications in treating autoimmune diseases .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineConcentration (µM)Viability (%)IC50 (µM)
MCF-740037.81206.1
Hep G240061.2382.60
A54962.5Not specifiedNot specified

Table 2: Antibacterial Activity

Compound IDBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BE. coli12
Compound CPseudomonas aeruginosa10

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the efficacy of N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide against MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis markers observed at higher concentrations.
  • Case Study on Antimicrobial Properties : Another research effort focused on synthesizing derivatives of this compound to enhance its antibacterial properties. The derivatives were tested against multiple bacterial strains, showing improved efficacy compared to the parent compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibit significant antimicrobial activity. For instance, derivatives of triazole compounds have been shown to possess antifungal and antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismActivity Type
Triazole Derivative AE. coliAntibacterial
Triazole Derivative BS. aureusAntibacterial
Triazole Derivative CAspergillus nigerAntifungal

Anticancer Potential

The compound's triazole structure has been linked to anticancer properties, particularly in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest . Studies have demonstrated that similar triazole-based compounds can effectively target cancer cells while sparing normal cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated their effectiveness against common bacterial strains. The results indicated that modifications in the side chains significantly influenced the antimicrobial activity, suggesting a structure–activity relationship that could be exploited for drug design .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer efficacy of triazole derivatives in vitro against several cancer cell lines. The study reported that these compounds induced apoptosis and inhibited proliferation in a dose-dependent manner .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs below highlight key differences in substituents, synthesis, and bioactivity:

Table 1: Structural and Functional Comparison

Compound Name/ID Structural Features Synthesis Method Key Spectral Data (IR/NMR) Bioactivity/Applications References
Target Compound 1,2,4-Triazole with benzamide, 2-methoxyphenyl, and ethoxyphenyl-thioethyl groups Likely via S-alkylation of triazole-thiol with α-haloacetamide derivatives Expected IR: C=O (1670–1700 cm⁻¹), NH (3150–3300 cm⁻¹); NMR: δ 7.2–8.3 (Ar-H) Hypothesized: Tyrosinase inhibition, antimicrobial activity (based on analogs)
N-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide () Thiadiazolo-triazine fused with benzamide Cyclization of thioxothiourea with benzoyl isothiocyanate IR: C=O (1679 cm⁻¹); NMR: δ 2.49 (CH3), 7.47–8.39 (Ar-H) Not explicitly reported; structural similarity suggests enzyme inhibition potential
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid () Isoxazole-carboxylic acid with thiophene substituent Oxime cyclization with ethyl 2-butenoate NMR: δ 2.83 (CH3), 7.50–8.35 (Ar-H) Anticancer/antimicrobial (common for isoxazole derivatives)
S-Alkylated 1,2,4-triazoles [10–15] () Triazole-thiones with sulfonylphenyl and fluorophenyl groups Alkylation of triazole-thiols with α-bromoacetophenones IR: C=O (1663–1682 cm⁻¹); NMR: δ 7.50–8.32 (Ar-H) Antimicrobial, antifungal (attributed to sulfonyl and halogen groups)
N-(4-substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles () Thiazole-arylmethylamine derivatives Reduction of Schiff bases with NaBH4 IR: C=N (1600–1650 cm⁻¹); NMR: δ 4.35 (CH2), 7.46–8.11 (Ar-H) Antioxidant activity (radical scavenging)

Key Findings from Comparative Analysis:

Methoxy vs. Methyl Groups: The 2-methoxyphenyl substituent in the target compound could offer stronger electron-donating effects than methyl groups in , altering binding kinetics in enzyme interactions .

Synthesis Complexity :

  • The target compound requires multi-step synthesis (similar to ’s compound 8a–d), involving sequential alkylation and cyclization, whereas simpler analogs (e.g., ’s thiazoles) are synthesized via one-pot reductions .

Spectral Trends :

  • IR spectra of benzamide-containing analogs (e.g., ’s compound 6) consistently show C=O stretches near 1600–1700 cm⁻¹, confirming the presence of amide bonds .
  • NMR aromatic proton signals (δ 7.2–8.3) are conserved across triazole and thiazole derivatives, reflecting similar electronic environments .

Biological Performance :

  • Triazole-thiol derivatives () exhibit stronger antimicrobial activity than thiazoles (), likely due to the triazole ring’s ability to coordinate metal ions in microbial enzymes .
  • The target compound’s benzamide and ethoxy groups may synergize to inhibit tyrosinase, akin to ’s thiazole-triazole hybrids .

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